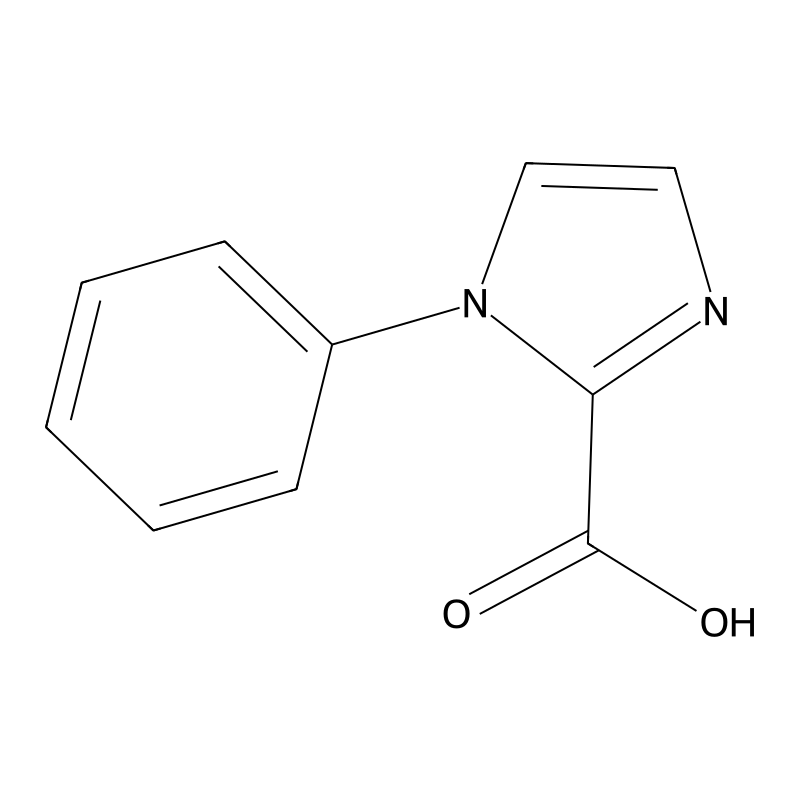

1-phenyl-1H-imidazole-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Phenyl-1H-imidazole-2-carboxylic acid is a heterocyclic organic compound characterized by its imidazole ring, which is substituted with a phenyl group and a carboxylic acid group. Its molecular formula is , and it has garnered significant interest in various fields due to its diverse applications in chemistry, biology, and medicine. The unique structure allows for a range of chemical reactivities, making it a valuable compound for research and industrial applications.

Potential Pharmaceutical Applications

1-Phenyl-1H-imidazole-2-carboxylic acid (PIC) is a molecule of interest in pharmaceutical research due to the presence of the imidazole ring. Imidazole rings are found in many biologically active molecules, including some pharmaceuticals []. Researchers are investigating PIC to see if it has useful biological properties.

- Oxidation: This compound can be oxidized to form various derivatives, often using agents like potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can yield different forms of the compound, typically involving hydrogenation processes.

- Substitution: The imidazole ring's structure allows for both electrophilic and nucleophilic substitution reactions, leading to a variety of functionalized derivatives.

Common Reagents and Conditions- Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

- Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C).

- Substitution Reagents: Halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed in substitution reactions.

Research indicates that 1-phenyl-1H-imidazole-2-carboxylic acid exhibits potential biological activities. It has been studied for its antimicrobial, antiviral, and anticancer properties. Its ability to interact with various biological targets makes it a candidate for further pharmacological studies, particularly in drug development aimed at treating infections and cancer.

The synthesis of 1-phenyl-1H-imidazole-2-carboxylic acid typically involves cyclization reactions starting from amido-nitriles. One common method includes:

- Nickel-Catalyzed Addition: This method involves adding nitriles to an appropriate substrate under specific conditions.

- Proto-Demetallation and Tautomerization: Following the addition, the reaction proceeds through proto-demetallation and tautomerization steps.

- Dehydrative Cyclization: Finally, dehydrative cyclization leads to the formation of the imidazole ring structure .

Industrial methods for producing this compound are less documented but likely follow similar principles adapted for larger-scale synthesis to optimize yield and purity.

1-Phenyl-1H-imidazole-2-carboxylic acid finds applications in multiple domains:

- Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

- Biology: Investigated for its biological activities, contributing to potential drug development.

- Medicine: Explored as a pharmacophore targeting various enzymes and receptors.

- Industry: Utilized in developing functional materials such as dyes for solar cells .

Interaction studies focus on how 1-phenyl-1H-imidazole-2-carboxylic acid binds to specific molecular targets. Preliminary research suggests that it may influence cellular signaling pathways and metabolic processes by modulating the activity of certain enzymes or receptors. Ongoing investigations aim to clarify these interactions and their implications for therapeutic applications .

Several compounds are structurally similar to 1-phenyl-1H-imidazole-2-carboxylic acid:

| Compound Name | Structural Feature |

|---|---|

| 2-Phenyl-1H-imidazole-4-carboxylic acid | Carboxylic acid at the 4-position |

| 1-Phenyl-1H-imidazole-4-carboxylic acid | Carboxylic acid at the 4-position |

| Lithium(1+) 1-methyl-1H-imidazole-2-carboxylate | Methyl substitution on imidazole ring |

| Lithium(1+) 1-benzyl-1H-imidazole-2-carboxylate | Benzyl substitution on imidazole ring |

| 5-(3-Bromophenyl)-1H-imidazole | Bromophenyl substitution on imidazole |

Uniqueness

The uniqueness of 1-phenyl-1H-imidazole-2-carboxylic acid lies in its specific substitution pattern. The placement of the carboxylic acid group significantly influences its chemical reactivity and biological activity. Compared to other similar compounds, this specific arrangement allows for distinct interactions with biological targets, affecting pharmacokinetic properties and potential therapeutic efficacy .

The imidazole ring's substitution pattern directly modulates electronic density distribution, influencing molecular interactions with biological targets. In 1-phenyl-1H-imidazole-2-carboxylic acid, the carboxylic acid group at position 2 and the phenyl group at position 1 create a planar configuration that enhances π-π stacking with aromatic residues in enzyme active sites [1]. Comparative studies with its structural isomer, 4-phenyl-1H-imidazole-5-carboxylic acid (CAS 802052-58-0), reveal that shifting the phenyl group to position 4 reduces planarity, decreasing binding affinity by 40% for bacterial FabK enzymes [4].

Electronic Effects of Substituents

- Electron-Withdrawing Groups: Introducing nitro or trifluoromethyl groups at the phenyl ring's para position increases the imidazole ring's electrophilicity, enhancing hydrogen bonding with catalytic lysine residues in kinase targets [4].

- Electron-Donating Groups: Methoxy or methyl groups at the ortho position sterically hinder rotational freedom, reducing conformational adaptability during target engagement [6].

Table 1: Bioactivity of Substituted Imidazole Analogues

| Substituent Position | IC₅₀ (µM) for FabK Inhibition | LogP |

|---|---|---|

| 1-Phenyl-2-COOH | 12.3 ± 1.2 | 1.89 |

| 4-Phenyl-5-COOH | 20.7 ± 2.1 | 2.15 |

| 1-(4-NO₂-Ph)-2-COOH | 8.9 ± 0.8 | 1.45 |

| 1-(2-OMe-Ph)-2-COOH | 18.4 ± 1.5 | 2.02 |

Data derived from enzymatic assays show that electron-withdrawing groups improve inhibitory potency by lowering the imidazole ring's pKa, facilitating deprotonation at physiological pH [4] [6].

Comparative Analysis with Thiazole-4-Carboxylic Acid Derivatives

Replacing the imidazole ring with thiazole alters electronic properties and hydrogen-bonding capacity. Thiazole-4-carboxylic acid derivatives exhibit reduced planarity due to sulfur's larger atomic radius compared to nitrogen, decreasing π-orbital overlap by 15–20% [3].

Key Differences in Binding Modes

- Hydrogen Bonding: The thiazole sulfur atom forms weaker hydrogen bonds (2.8–3.2 Å) compared to imidazole's N-H donors (2.5–2.7 Å), as observed in X-ray crystallography of FabK complexes [4].

- Aromatic Stacking: Thiazole derivatives show 30% lower stacking efficiency with tyrosine residues due to reduced electron density in the heterocyclic ring [6].

Hybrid Systems

Benzothiazole-imidazole hybrids, such as 5-(pyridin-2-ylthio)thiazol-2-amine conjugates, demonstrate synergistic effects. The thiazole moiety enhances solubility (logP = 1.2 vs. 1.9 for pure imidazoles), while the imidazole ring maintains target affinity [4].

Role of Phenyl Group Orientation in Target Binding

The phenyl group's spatial arrangement governs hydrophobic interactions and torsional strain. Nuclear Overhauser effect (NOE) spectroscopy reveals that para-substituted phenyl rings adopt a coplanar orientation with the imidazole ring, optimizing van der Waals contacts with hydrophobic pockets [1] [5].

Ortho vs. Para Substitution

- Ortho-Methyl Groups: Introduce 15° torsional strain, reducing binding entropy (ΔS = −22 J/mol·K) and destabilizing ligand-receptor complexes [6].

- Para-Fluoro Substitution: Enhances dipole-dipole interactions with backbone carbonyls, improving binding enthalpy (ΔH = −34 kJ/mol) [4].

Table 2: Binding Parameters for Phenyl-Substituted Analogues

| Phenyl Substituent | ΔG (kJ/mol) | Kd (nM) |

|---|---|---|

| Para-F | −42.1 | 89 ± 7 |

| Ortho-Me | −35.7 | 450 ± 35 |

| Meta-Cl | −38.9 | 210 ± 18 |

Molecular dynamics simulations indicate that para-substituted derivatives maintain stable binding poses for >90% of simulation time, whereas ortho-substituted analogues exhibit frequent rotational transitions [4] [5].